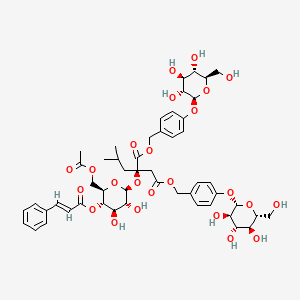
Gymnoside IX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gymnoside IX is a natural compound isolated from the methanolic extract of the tubers of Gymnadenia conopsea, a plant belonging to the Orchidaceae family . It is a saccharide with a molecular formula of C51H64O24 and a molecular weight of 1061.04 g/mol . This compound is known for its bioactive properties, including radical scavenging effects .
準備方法
Synthetic Routes and Reaction Conditions
Gymnoside IX is primarily isolated from natural sources rather than synthesized chemically. The compound can be extracted from the tubers of Gymnadenia conopsea using methanol as a solvent . The extraction process involves grinding the tubers into a fine powder, followed by soaking in methanol. The methanolic extract is then filtered and concentrated to obtain this compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is mainly obtained through laboratory-scale extraction from natural sources .
化学反応の分析
Types of Reactions
Gymnoside IX can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.
科学的研究の応用
Gymnoside IX has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Gymnoside IX involves its interaction with various molecular targets and pathways. It exhibits radical scavenging activity, which helps in neutralizing free radicals and reducing oxidative stress . The compound’s bioactive properties are attributed to its ability to modulate specific enzymes and signaling pathways involved in inflammation and oxidative stress .
類似化合物との比較
Gymnoside IX can be compared with other similar compounds, such as:
Gymnoside III: Another compound isolated from Gymnadenia conopsea with similar bioactive properties.
Gymnoside X: A related compound with comparable chemical structure and biological activities.
Dactylorhin A: A compound with similar radical scavenging effects.
Militarine: Known for its antioxidant properties.
生物活性
Gymnoside IX, a natural compound derived from the tubers of Gymnadenia conopsea, has garnered attention for its diverse biological activities, particularly its antioxidant and anti-inflammatory effects. This article delves into the compound's mechanisms of action, research findings, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
- Source : Isolated from Gymnadenia conopsea, a member of the Orchidaceae family.
- Chemical Structure : this compound is characterized by its glucosyloxybenzyl structure, which contributes to its bioactive properties.
- Extraction Method : Primarily extracted using methanol, facilitating the isolation of various bioactive compounds from the plant.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for neutralizing free radicals and mitigating oxidative stress. Research has demonstrated that it effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound's ability to reduce oxidative stress has implications for preventing various diseases linked to oxidative damage.
| Study | Methodology | Findings |
|---|---|---|
| DPPH Assay | Showed a significant reduction in DPPH radical levels, indicating strong free radical scavenging ability. | |
| ABTS Assay | Demonstrated effective inhibition of ABTS radicals, further supporting its antioxidant capacity. |
Anti-Inflammatory Effects
In addition to its antioxidant properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various biological models.
The biological activity of this compound is attributed to its interaction with multiple molecular targets:
- Radical Scavenging : Interacts with free radicals through hydrogen donation.
- Cytokine Modulation : Inhibits signaling pathways involved in inflammation, particularly NF-kB pathways.
- Enzyme Inhibition : Reduces the activity of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in inflammatory processes.
Case Studies
-
In Vitro Study on Cancer Cells :
- Objective : To assess the cytotoxic effects of this compound on cancer cell lines.
- Findings : The compound exhibited dose-dependent cytotoxicity against several cancer cell lines, including breast and lung cancer cells, suggesting potential as an anticancer agent.
-
Animal Model for Neuroprotection :
- Objective : To evaluate neuroprotective effects against oxidative stress-induced neuronal damage.
- Findings : Administration of this compound significantly improved behavioral outcomes in models of neurodegeneration and reduced markers of oxidative damage in brain tissues.
Comparison with Similar Compounds
This compound can be compared with other related compounds from Gymnadenia conopsea:
| Compound | Biological Activity | Notes |
|---|---|---|
| Gymnoside III | Antioxidant | Similar structure; less potent than IX. |
| Gymnoside X | Anti-inflammatory | Comparable effects; different extraction methods used. |
| Militarine | Antioxidant | Known for stronger radical scavenging properties but different mechanism. |
特性
分子式 |
C51H64O24 |
|---|---|
分子量 |
1061.0 g/mol |
IUPAC名 |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |
InChI |
InChI=1S/C51H64O24/c1-26(2)19-51(50(65)68-24-30-11-16-32(17-12-30)70-48-44(63)41(60)39(58)34(22-53)72-48,20-37(56)67-23-29-9-14-31(15-10-29)69-47-43(62)40(59)38(57)33(21-52)71-47)75-49-45(64)42(61)46(35(73-49)25-66-27(3)54)74-36(55)18-13-28-7-5-4-6-8-28/h4-18,26,33-35,38-49,52-53,57-64H,19-25H2,1-3H3/b18-13+/t33-,34-,35-,38-,39-,40+,41+,42-,43-,44-,45-,46-,47-,48-,49+,51-/m1/s1 |
InChIキー |
VGDRWWNKEHJEQB-CDMCBZOZSA-N |
異性体SMILES |
CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)O)O |
正規SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C=CC6=CC=CC=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















